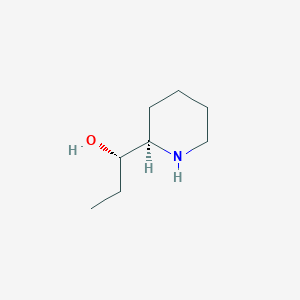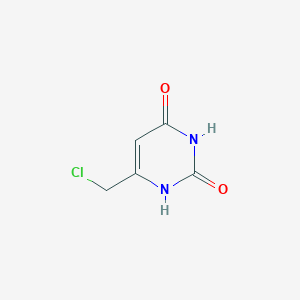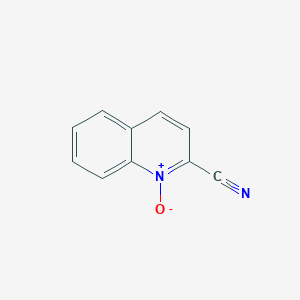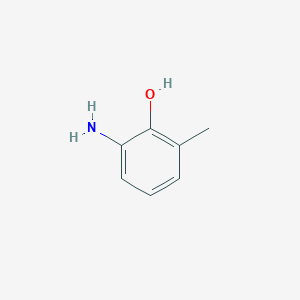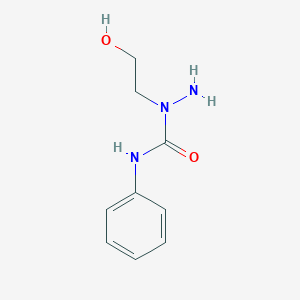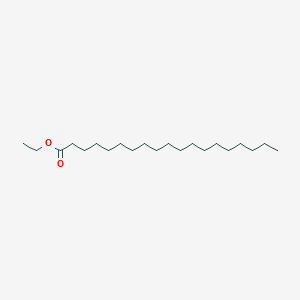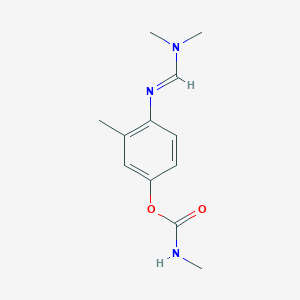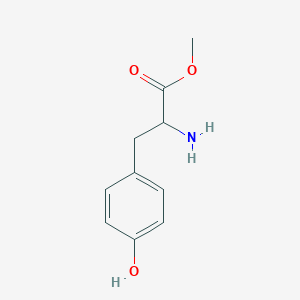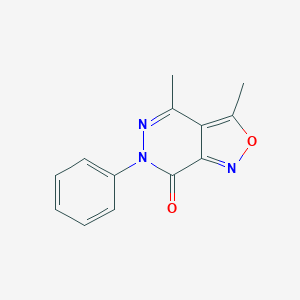
ISOXAZOLO(3,4-d)PYRIDAZIN-7(6H)-ONE, 3,4-DIMETHYL-6-PHENYL-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isoxazolo(3,4-d)pyridazin-7(6H)-one, 3,4-dimethyl-6-phenyl- is a chemical compound that has been extensively studied for its potential use in scientific research. It belongs to the class of isoxazolo compounds, which have various biological activities.
Wirkmechanismus
The mechanism of action of isoxazolo(3,4-d)pyridazin-7(6H)-one, 3,4-dimethyl-6-phenyl- is not fully understood. However, it has been suggested that it may act by inhibiting the activity of certain enzymes or proteins in the body.
Biochemische Und Physiologische Effekte
Isoxazolo(3,4-d)pyridazin-7(6H)-one, 3,4-dimethyl-6-phenyl- has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of certain fungi and bacteria. It has also been found to have anticancer properties. Additionally, it has been studied for its potential use as a neuroprotective agent.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using isoxazolo(3,4-d)pyridazin-7(6H)-one, 3,4-dimethyl-6-phenyl- in lab experiments is its potential use as a neuroprotective agent. It has also been found to have various biological activities, making it a versatile compound for scientific research. However, one of the limitations of using this compound is its limited solubility in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of isoxazolo(3,4-d)pyridazin-7(6H)-one, 3,4-dimethyl-6-phenyl-. One direction is the further investigation of its potential use as a neuroprotective agent. Another direction is the study of its potential use in the treatment of cancer. Additionally, the development of more efficient synthesis methods for this compound could lead to its wider use in scientific research.
Synthesemethoden
The synthesis of isoxazolo(3,4-d)pyridazin-7(6H)-one, 3,4-dimethyl-6-phenyl- can be achieved through different methods. One of the most common methods is the reaction of 3,4-dimethyl-5-phenylisoxazole with hydrazine hydrate in the presence of a catalyst. This reaction leads to the formation of 3,4-dimethyl-6-phenylpyridazine-7-one, which is then cyclized to form isoxazolo(3,4-d)pyridazin-7(6H)-one, 3,4-dimethyl-6-phenyl-.
Wissenschaftliche Forschungsanwendungen
Isoxazolo(3,4-d)pyridazin-7(6H)-one, 3,4-dimethyl-6-phenyl- has been extensively studied for its potential use in scientific research. It has been found to have various biological activities, including antifungal, antibacterial, and anticancer activities. It has also been studied for its potential use as a neuroprotective agent.
Eigenschaften
CAS-Nummer |
15911-15-6 |
|---|---|
Produktname |
ISOXAZOLO(3,4-d)PYRIDAZIN-7(6H)-ONE, 3,4-DIMETHYL-6-PHENYL- |
Molekularformel |
C13H11N3O2 |
Molekulargewicht |
241.24 g/mol |
IUPAC-Name |
3,4-dimethyl-6-phenyl-[1,2]oxazolo[3,4-d]pyridazin-7-one |
InChI |
InChI=1S/C13H11N3O2/c1-8-11-9(2)18-15-12(11)13(17)16(14-8)10-6-4-3-5-7-10/h3-7H,1-2H3 |
InChI-Schlüssel |
YNMXHASRQBEXMM-UHFFFAOYSA-N |
SMILES |
CC1=C2C(=NN(C(=O)C2=NO1)C3=CC=CC=C3)C |
Kanonische SMILES |
CC1=C2C(=NN(C(=O)C2=NO1)C3=CC=CC=C3)C |
Andere CAS-Nummern |
15911-15-6 |
Löslichkeit |
29.8 [ug/mL] |
Synonyme |
3,4-Dimethyl-6-phenylisoxazolo[3,4-d]pyridazin-7(6H)-one |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



